![molecular formula C14H16N4O2S B2697334 2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole CAS No. 501081-21-6](/img/structure/B2697334.png)

2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

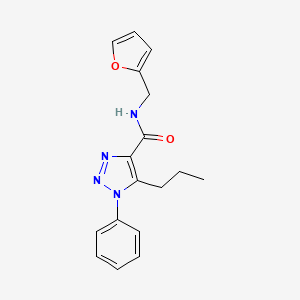

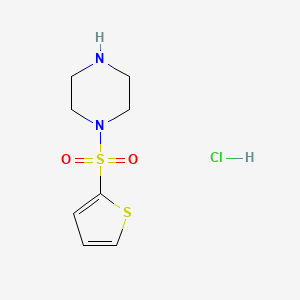

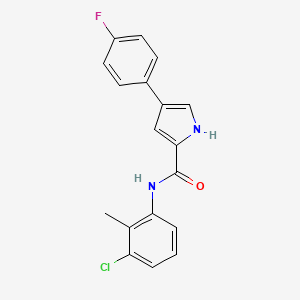

Piperazine derivatives are a class of organic compounds that have been widely studied due to their diverse biological activities . They are often used in the design and synthesis of various pharmaceutical agents . Thiazole is another important heterocyclic compound that is a part of many biologically active molecules .

Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including HRMS, IR, 1H and 13C NMR . Single crystals can also be developed for further structural analysis .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied, depending on the specific substituents present on the piperazine and thiazole rings .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents present on the piperazine and thiazole rings. These properties can be analyzed using various techniques, including spectroscopic analysis .科学的研究の応用

Leishmanicidal Activity

Compounds similar to 2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole have been synthesized and evaluated for their in vitro leishmanicidal activity. Notably, a series of 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazoles demonstrated strong activity against Leishmania major promastigotes, surpassing the reference drug pentostam. The piperazine analog was identified as the most active compound, indicating the potential of piperazine and thiazole derivatives in treating leishmaniasis (Foroumadi et al., 2005).

Anti-inflammatory Activity

Another research area focuses on the anti-inflammatory properties of 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone derivatives. These compounds have been synthesized and evaluated for their in-vitro and in-vivo anti-inflammatory activities. Some derivatives displayed significant in-vitro membrane stabilization, suggesting their potential as anti-inflammatory agents (Ahmed et al., 2017).

Antimicrobial and Antifungal Activities

Research on piperazine derivatives, including those with structural similarities to this compound, has shown promising antimicrobial and antifungal activities. These compounds have been synthesized and evaluated against various bacterial and fungal strains, showing significant potential as antimicrobial and antifungal agents. Their broad spectrum of activity highlights the versatility of piperazine and thiazole derivatives in developing new antimicrobial agents (Suryavanshi & Rathore, 2017).

Anticancer Evaluation

Polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, have been evaluated for their anticancer activity. Screening across various cancer cell lines revealed that certain compounds with a piperazine substituent exhibited effective anticancer properties. This research contributes to the ongoing search for new anticancer agents, showcasing the potential of these derivatives in cancer treatment (Turov, 2020).

作用機序

Target of Action

Similar compounds such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles have been studied and found to have significant affinity for alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, which have structural similarities with the compound , have been found to exhibit inhibitory activity against alpha1-adrenergic receptors .

Biochemical Pathways

For instance, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile was found to be a multikinase inhibitor with potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases .

Pharmacokinetics

Similar compounds such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles have been studied, and their adme properties have been calculated . These properties play a crucial role in determining the bioavailability of the compound.

Result of Action

Similar compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nm .

Safety and Hazards

将来の方向性

The future research directions in this field could involve the design and synthesis of novel piperazine and thiazole derivatives with improved biological activities. Further studies could also focus on understanding the mechanism of action of these compounds and optimizing their physical and chemical properties for better drug-like properties .

特性

IUPAC Name |

2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c19-18(20)13-3-1-12(2-4-13)11-16-6-8-17(9-7-16)14-15-5-10-21-14/h1-5,10H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZUGIDSASRHPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2697255.png)

![4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid](/img/structure/B2697256.png)

![7-ethyl-3,4,9-trimethyl-1-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2697257.png)

![6-[4-(2-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697258.png)

![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2697261.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2697269.png)

![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2697270.png)